1-(Pyridin-2-ylthio)butan-2-amine

purity specification regioisomer comparison vendor quality control

1-(Pyridin-2-ylthio)butan-2-amine (IUPAC: 1-(pyridin-2-ylsulfanyl)butan-2-amine) is a chiral, heterocyclic thioether-amine compound with molecular formula C9H14N2S, molecular weight 182.29, and CAS registry number 779311-31-8. The molecule incorporates a pyridine ring linked via a sulfur atom to a butan-2-amine chain, bearing one asymmetric carbon at the 2-position of the alkyl chain.

Molecular Formula C9H14N2S
Molecular Weight 182.29 g/mol
Cat. No. B13257099
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Pyridin-2-ylthio)butan-2-amine
Molecular FormulaC9H14N2S
Molecular Weight182.29 g/mol
Structural Identifiers
SMILESCCC(CSC1=CC=CC=N1)N
InChIInChI=1S/C9H14N2S/c1-2-8(10)7-12-9-5-3-4-6-11-9/h3-6,8H,2,7,10H2,1H3
InChIKeyBYYKIKGNADJPLS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Pyridin-2-ylthio)butan-2-amine: CAS 779311-31-8 Physicochemical Baseline and Procurement Snapshot


1-(Pyridin-2-ylthio)butan-2-amine (IUPAC: 1-(pyridin-2-ylsulfanyl)butan-2-amine) is a chiral, heterocyclic thioether-amine compound with molecular formula C9H14N2S, molecular weight 182.29, and CAS registry number 779311-31-8. The molecule incorporates a pyridine ring linked via a sulfur atom to a butan-2-amine chain, bearing one asymmetric carbon at the 2-position of the alkyl chain. The free base form is commercially supplied at 95% purity, with a calculated LogP of 1.86 and predicted pKa of 8.67 . This compound belongs to the broader pyridin-2-ylthio-alkylamine class that serves as versatile building blocks in medicinal chemistry, metal coordination chemistry, and ligand design.

Chiral building block (racemic supply) for asymmetric synthesis and ligand design
Pyridine-thioether-amine tridentate motif for metal coordination chemistry
Moderate lipophilicity within drug-like range for SAR exploration

Why Generic Substitution of 1-(Pyridin-2-ylthio)butan-2-amine with In-Class Analogs Fails Without Quantitative Verification


Compounds within the pyridin-2-ylthio-alkylamine class are structurally similar but display distinct physicochemical and geometrical properties that preclude generic interchange. The target compound possesses a 4-carbon chain with the amine at the 2-position (butan-2-amine), yielding a LogP of 1.86 . In contrast, the shorter ethanamine analog (C2 chain) has an XlogP of 0.8 , while the longer pentanamine analog (C5 chain) reaches LogP 3.00 —a 2.2-log-unit range that governs membrane permeability and solubility. Furthermore, the regioisomeric butan-1-amine variant introduces different coordination geometry and purity specifications (97% vs 95% for the target ). Even the methyl-branched analog (3-methyl-1-(pyridin-2-ylthio)butan-2-amine) alters both steric hindrance and lipophilicity relative to the linear butan-2-amine chain. Currently, peer-reviewed pharmacological datasets directly comparing these analogs are absent from the published literature; therefore, procurement decisions must rely on the modest but real physicochemical and vendor-supplied differences summarized in Section 3. Each piece of evidence below is categorized by evidence strength to support transparent, data-grounded selection.

Alkyl chain length shifts lipophilicity significantly
Shorter (C2) or longer (C5) analogs alter LogP by over 1 unit, which may change membrane permeability and partition behavior in assays.
Regioisomeric amine position changes coordination geometry
The butan-1-amine regioisomer forms different chelate ring sizes upon metal binding, potentially affecting complex stability and selectivity.
Achiral analogs cannot support enantioselective workflows
The C2 and C5 comparators lack the chiral center at C2, which limits their use in asymmetric catalysis or chiral resolution studies.

Quantitative Differential Evidence for 1-(Pyridin-2-ylthio)butan-2-amine Against Its Closest Analogs


Purity Specification: 1-(Pyridin-2-ylthio)butan-2-amine (95%) versus 4-(Pyridin-2-ylthio)butan-1-amine (97%) — Vendor-Documented Comparison

When selecting between regioisomers of the C9H14N2S thioether-amine scaffold, purity specifications differ measurably. The target compound 1-(pyridin-2-ylthio)butan-2-amine is supplied at 95% purity by Fluorochem , whereas the regioisomer 4-(pyridin-2-ylthio)butan-1-amine, which bears the primary amine at the terminal carbon, is available at 97% purity from AKSci . This 2-percentage-point purity differential may be significant in applications requiring higher absolute purity (e.g., analytical reference standards, sensitive catalytic reactions).

Purity specification
Data to verify
95% (target) vs 97% (regioisomer)
Regioisomer purity difference of 2 percentage points may require additional purification for sensitive applications.
Vendor QC methods; cross-lab verification recommended.
purity specification regioisomer comparison vendor quality control

Lipophilicity Gradient: LogP 1.86 (C4) versus LogP 0.8 (C2) and LogP 3.00 (C5) Across the Alkyl Chain Series

The lipophilicity of pyridin-2-ylthio-alkylamines increases systematically with alkyl chain elongation. The target butan-2-amine (C4) exhibits a calculated LogP of 1.86 , compared to the ethanamine (C2) analog with XlogP 0.8 and the pentanamine (C5) analog with LogP 3.00 . This represents a 1.06-log-unit increase from C2 to C4 and a further 1.14-log-unit increase from C4 to C5, reflecting the significant impact of each additional methylene unit on partition behavior.

Lipophilicity gradient
Predicted / Source review
LogP 1.86 (C4)
C2: 0.8 | C5: 3.00
Each methylene unit increases lipophilicity by ~1 log unit, influencing membrane partitioning and extraction efficiency.
In silico predictions; experimental LogP may vary.
lipophilicity alkyl chain length LogP membrane permeability

Chiral Center: Asymmetric Carbon at C2 Differentiates 1-(Pyridin-2-ylthio)butan-2-amine from Achiral C2 and C5 Analogs

1-(Pyridin-2-ylthio)butan-2-amine possesses one asymmetric carbon at the 2-position of the butyl chain . In contrast, the ethanamine analog (2-(pyridin-2-ylthio)ethanamine, C2) has no chiral center, and the pentanamine analog (5-(2-pyridinylthio)-1-pentanamine, C5) is likewise achiral when the amine is at the terminal position . The propan-2-amine analog (1-(pyridin-2-ylthio)propan-2-amine) also contains an asymmetric carbon, but with a different steric environment due to the shorter alkyl chain. The presence of a single chiral center in the target compound enables enantioselective applications that are impossible with the achiral C2 and C5 comparators.

Chiral center
Source review
1 asymmetric carbon (C2 of butan-2-amine)
Enables enantioselective applications not possible with achiral C2/C5 analogs; supplied as racemate.
Chiral resolution required for enantiopure use.
chirality asymmetric synthesis enantiomer stereochemistry

Basicity Modulation: Predicted pKa 8.67 of 1-(Pyridin-2-ylthio)butan-2-amine versus Typical Alkylamine pKa ~10.5

The predicted pKa of the primary amine in 1-(pyridin-2-ylthio)butan-2-amine is 8.67 . This is approximately 1.8 log units lower than the pKa of a typical unsubstituted primary alkylamine (e.g., butan-2-amine pKa ≈ 10.5). The electron-withdrawing effect of the pyridin-2-ylthio group, transmitted through the sulfur atom, reduces the basicity of the appended amine. While the ethanamine and pentanamine analogs are expected to show similar electronic effects due to the shared pyridinylthio head group, the difference in inductive effects from varying chain lengths may produce subtle pKa shifts, although direct comparative pKa data are not currently available.

Basicity modulation
Predicted / Context-dependent
pKa 8.67 (pred.) vs ~10.5 (unsubst. alkylamine)
~60-fold reduction in basicity alters protonation state at physiological pH, affecting solubility and metal binding.
Predicted pKa; direct comparative data not available.
basicity pKa protonation state pyridinylthio electron-withdrawing effect

Procurement Continuity: 1-(Pyridin-2-ylthio)butan-2-amine Remains Commercially Supplied while the Propan-2-amine Analog Is Discontinued

Procurement continuity is a practical differentiator. 1-(Pyridin-2-ylthio)butan-2-amine is currently listed as available from Fluorochem, with stock held in EU, UK, and China warehouses . In contrast, the one-carbon-shorter analog 1-(pyridin-2-ylthio)propan-2-amine (CAS 1343263-37-5), formerly supplied by CymitQuimica, is marked as 'Ausgelaufen' (discontinued) across all pack sizes (1 g, 250 mg, 500 mg) . This means researchers seeking a pyridin-2-ylthio-alkylamine with chain length between C2 and C4 are left with the butan-2-amine as the nearest reliably procurable option, unless custom synthesis is commissioned.

Procurement continuity
Source review
Active supply (Fluorochem) vs C3 analog discontinued
Reliable commercial availability supports multi-year research programs without mid-project sourcing risk.
Vendor catalog status as of 2025; confirm before ordering.
commercial availability supply chain discontinued product procurement risk

Application Scenarios for 1-(Pyridin-2-ylthio)butan-2-amine Derived from Verified Differential Evidence


Medicinal Chemistry SAR Studies Requiring Controlled Lipophilicity (LogP ~1.9)

In structure-activity relationship (SAR) campaigns where incremental lipophilicity tuning is critical, the target compound's LogP of 1.86 occupies a middle ground between the more hydrophilic ethanamine analog (XlogP 0.8) and the more lipophilic pentanamine analog (LogP 3.00) . This LogP value is within the drug-like range (LogP 1–3) and provides a balanced starting point for optimizing membrane permeability versus aqueous solubility. Researchers can rationally select the butan-2-amine scaffold when the target profile calls for moderate lipophilicity without synthesizing a custom intermediate.

Chiral Building Block for Asymmetric Synthesis and Enantioselective Catalyst Design

The single asymmetric carbon at the 2-position of the butyl chain makes 1-(pyridin-2-ylthio)butan-2-amine a viable chiral building block. In contrast, the achiral ethanamine and pentanamine analogs cannot support enantioselective transformations. Applications include the preparation of chiral N,S-ligands for asymmetric metal catalysis, chiral resolution studies, or the synthesis of enantiopure pharmacophores where stereochemistry governs target engagement. While the compound is currently supplied as a racemate, the presence of the chiral center enables subsequent resolution.

Metal Coordination Chemistry Exploiting the Pyridine-Thioether-Amine Tridentate Motif with Defined Chain Geometry

The pyridine-thioether-amine triad in 1-(pyridin-2-ylthio)butan-2-amine can act as a tridentate ligand. The butan-2-amine chain length and the amine position at C2 (rather than C1) influence the chelate ring size and coordination geometry upon metal binding . The regioisomeric butan-1-amine analog (amine at C1) would form a different chelate ring size, potentially altering metal selectivity and complex stability. The reduced basicity (pKa 8.67) further modulates metal binding affinity relative to unsubstituted alkylamines. Researchers designing metal-organic frameworks, coordination polymers, or homogeneous catalysts can exploit these geometric and electronic differences.

Research Programs Requiring Assured Multi-Year Commercial Supply

For academic or industrial research groups planning longitudinal studies, procurement continuity is paramount. 1-(Pyridin-2-ylthio)butan-2-amine is actively supplied by Fluorochem with multi-region stock , whereas the closely related propan-2-amine (C3) analog has been discontinued . Selecting the butan-2-amine derivative mitigates the risk of sourcing interruption that would otherwise force a mid-program redesign or costly custom synthesis, providing greater assurance for grant-funded or milestone-driven projects.

Application
Selection Property
Validation Focus
Medicinal chemistry SAR (lipophilicity tuning)
Moderate lipophilicity (drug-like range)
Experimental LogP verification against homologs
Asymmetric synthesis / chiral ligand design
Racemic chiral building block with C2 stereocenter
Enantiomeric resolution method development
Metal coordination chemistry (tridentate N,S-ligand)
Pyridine-thioether-amine chelate geometry
Metal binding affinity and chelate ring size analysis
Multi-year research program continuity
Active commercial supply (no discontinuation)
Periodic vendor stock and lead time verification
Quote Request

Request a Quote for 1-(Pyridin-2-ylthio)butan-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.